2-Ethylisoquinoline-1,3(2H,4H)-dione
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Overview
Description
“2-ethyl-4H-isoquinoline-1,3-dione” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of isoquinoline-1,3-dione , which is a quinoline compound . Isoquinoline-1,3-dione is a colorless, crystalline solid with a melting point ranging from 118 to 120° C and a boiling point of 259° C .
Synthesis Analysis
The synthesis of isoquinoline-1,3-dione compounds has attracted extensive attention from synthetic chemists . A diverse range of synthetic methods have been developed, employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon, and bromine .Molecular Structure Analysis
Isoquinoline-1,3-dione compounds have been studied extensively in the field of molecular structure analysis . For instance, a study on isoquinoline-1,3-dione-derived conjugated polymers for field-effect transistors highlighted that the inner bridging units of isoquinoline-1,3-dione have an important influence on the charge transport properties of polymer derivatives .Chemical Reactions Analysis
Isoquinoline-1,3-dione compounds have been involved in various chemical reactions . For example, an efficient and green electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3-diones through the sulfonylation of alkenes with sulfonylhydrazides .Physical and Chemical Properties Analysis
Isoquinoline-1,3-dione is a colorless, crystalline solid . It is insoluble in water but dissolves well in ether, benzene, and ethanol .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-ethyl-4H-isoquinoline-1,3-dione” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Isoquinoline-1,3-dione and its derivatives have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The development of new methods for the efficient synthesis of isoquinoline and its derivatives has attracted considerable attention . The field of isoquinoline-1,3-dione-derived conjugated polymers for field-effect transistors is also a promising area of research .
Properties
IUPAC Name |
2-ethyl-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-10(13)7-8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSIHRSXCLNOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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